4-Hydroxy-1,3-benzodioxole-5-carboxylic acid
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Overview
Description
4-Hydroxy-1,3-benzodioxole-5-carboxylic acid, also known as piperonylic acid, is an organic compound with the molecular formula C8H6O4. It is a derivative of benzodioxole and is characterized by the presence of a carboxylic acid group at the 5-position and a hydroxyl group at the 4-position of the benzodioxole ring. This compound is of interest due to its various applications in scientific research and industry.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 4-Hydroxy-1,3-benzodioxole-5-carboxylic acid are currently unknown
Result of Action
Some studies suggest potential anticancer activity, but these findings need further validation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,3-benzodioxole-5-carboxylic acid typically involves the oxidation of piperonal (3,4-methylenedioxybenzaldehyde). One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent in an aqueous medium. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carboxylic acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of environmentally benign oxidizing agents, such as hydrogen peroxide (H2O2), is also explored to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,3-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 4-hydroxy-1,3-benzodioxole-5-aldehyde or 4-hydroxy-1,3-benzodioxole-5-ketone.
Reduction: Formation of 4-hydroxy-1,3-benzodioxole-5-methanol.
Substitution: Formation of 4-halo-1,3-benzodioxole-5-carboxylic acid derivatives.
Scientific Research Applications
4-Hydroxy-1,3-benzodioxole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of cytochrome P450 enzymes.
Medicine: Explored for its anticancer properties and its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances, flavors, and agrochemicals.
Comparison with Similar Compounds
4-Hydroxy-1,3-benzodioxole-5-carboxylic acid can be compared with other similar compounds, such as:
Protocatechuic acid: Similar structure but lacks the methylenedioxy group.
Vanillic acid: Contains a methoxy group instead of a methylenedioxy group.
Syringic acid: Contains two methoxy groups on the benzene ring.
The uniqueness of this compound lies in its methylenedioxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-hydroxy-1,3-benzodioxole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-6-4(8(10)11)1-2-5-7(6)13-3-12-5/h1-2,9H,3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMAXSKHTYXTKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4776-00-5 |
Source
|
Record name | 4-hydroxy-1,3-dioxaindane-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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